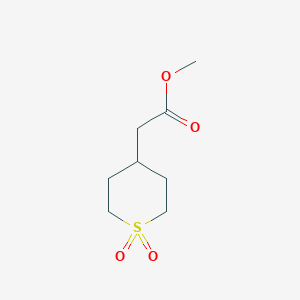

Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(1,1-dioxothian-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S/c1-12-8(9)6-7-2-4-13(10,11)5-3-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCVZSZJXWXEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCS(=O)(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201165489 | |

| Record name | 2H-Thiopyran-4-acetic acid, tetrahydro-, methyl ester, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201165489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1419101-16-8 | |

| Record name | 2H-Thiopyran-4-acetic acid, tetrahydro-, methyl ester, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Thiopyran-4-acetic acid, tetrahydro-, methyl ester, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201165489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate synthesis pathways

An In-Depth Technical Guide to the Synthesis of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable saturated heterocyclic building block in medicinal chemistry and materials science. The incorporation of the sulfone moiety within a six-membered ring offers a unique combination of polarity, hydrogen bond accepting capability, and metabolic stability, making it an attractive scaffold for drug design.[1][2] This technical guide provides a comprehensive overview of the core synthetic pathways to this compound, emphasizing the chemical principles, experimental considerations, and optimization strategies necessary for its successful preparation. Authored from the perspective of a senior application scientist, this document delves into the causality behind procedural choices, offering field-proven insights to navigate the synthetic challenges inherent in this chemistry.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals a strategy centered on the formation of a key intermediate, tetrahydrothiopyran-4-one, followed by functionalization at the α-position and subsequent oxidation of the sulfur atom. This approach dissects the synthesis into three manageable stages.

Caption: Retrosynthetic analysis of the target compound.

The primary challenge in this synthesis lies in the α-alkylation step, where a facile β-sulfur elimination reaction can occur, leading to ring-opening and significantly reduced yields.[3] Therefore, careful control of reaction conditions is paramount.

Core Synthesis Pathway: From Acyclic Diester to Target Molecule

The most established and scalable route commences with the Dieckmann condensation of an acyclic thiodiester to construct the heterocyclic core.

Step 1: Synthesis of Tetrahydro-4H-thiopyran-4-one (3)

The synthesis of the thiopyranone ring is efficiently achieved via an intramolecular Dieckmann condensation of dimethyl 3,3'-thiodipropionate (1), followed by saponification and decarboxylation of the resulting β-keto ester (2).[4][5]

Caption: Synthesis of the key intermediate, Tetrahydro-4H-thiopyran-4-one.

Expertise & Causality: The choice of a strong base like sodium hydride (NaH) or sodium methoxide (NaOMe) is critical for deprotonating the α-carbon to initiate the intramolecular cyclization.[6] The subsequent acidic workup and heating efficiently hydrolyze the ester and drive the decarboxylation of the resulting β-keto acid to yield the desired ketone.[5] This two-step, one-pot procedure is highly effective for producing the thiopyranone core on a large scale.[4]

Step 2: α-Alkylation of Tetrahydro-4H-thiopyran-4-one

This step introduces the acetate side chain and is the most challenging phase of the synthesis. The primary competing side reaction is β-sulfur elimination, which is promoted by high temperatures and non-bulky bases.[3]

Caption: The critical branch point between desired alkylation and β-elimination.

Trustworthiness through Protocol Control: To ensure the reaction proceeds via the desired SN2 pathway, kinetic control is essential. This is achieved by employing a strong, sterically hindered, non-nucleophilic base at very low temperatures. Lithium diisopropylamide (LDA) is the base of choice.[3]

Table 1: Comparison of Bases for Alkylation

| Base | Typical Temperature | Outcome | Rationale |

| LDA | -78 °C | High Yield of Alkylated Product | Forms the kinetic enolate irreversibly and quickly at low temperature, minimizing elimination. Its bulkiness disfavors the elimination pathway.[3] |

| NaH | 0 °C to RT | Significant β-Elimination | A smaller, stronger base that can promote decomposition and elimination, especially at higher temperatures required for reaction.[3] |

| t-BuOK | 0 °C to RT | Significant β-Elimination | While bulky, it can establish equilibrium conditions, allowing the thermodynamic pathway (elimination) to compete.[3] |

Step 3: Oxidation to the Sulfone

The final step involves the oxidation of the sulfide to the corresponding sulfone. This transformation is generally high-yielding and can be accomplished with a variety of oxidizing agents.

Table 2: Comparison of Oxidizing Agents

| Oxidizing Agent | Solvent | Conditions | Advantages & Considerations |

| m-CPBA | DCM, Chloroform | 0 °C to RT | Highly effective and often clean. Stoichiometry is key; excess reagent can lead to over-oxidation if other sensitive groups are present.[7] |

| Peracetic Acid | Ethyl Acetate, DCM | RT, Overnight | A strong and cost-effective oxidant, suitable for large-scale synthesis.[7] |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid or with a metal catalyst | Varies | A "green" oxidant, but often requires a catalyst (e.g., zinc compounds) or harsher conditions to be effective for this transformation.[8] |

| Davis's Oxaziridine | DCM | -78 °C to 0 °C | Offers high chemoselectivity, allowing for oxidation of the sulfur without affecting other sensitive functional groups. It is particularly useful for synthesizing the intermediate sulfoxide.[7][9] |

The synthesis of the final sulfone from the sulfide is typically straightforward. Using two or more equivalents of an oxidant like m-CPBA ensures the complete conversion from the sulfide, through the intermediate sulfoxide, to the desired 1,1-dioxide product.[7]

Detailed Experimental Protocols

The following protocols are self-validating systems designed for reproducibility and high yield.

Protocol 1: Synthesis of Tetrahydro-4H-thiopyran-4-one[4]

-

Setup: To a dry, three-necked flask under an argon atmosphere, add sodium methoxide (1.05 eq.) and anhydrous THF.

-

Addition: Cool the suspension to 0 °C. Slowly add a solution of dimethyl 3,3'-thiodipropionate (1.0 eq.) in anhydrous THF via an addition funnel.

-

Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours. Monitor the consumption of starting material by TLC.

-

Decarboxylation: Cool the reaction to room temperature and slowly add 10% aqueous sulfuric acid. Heat the biphasic mixture to reflux for 4-6 hours until gas evolution ceases.

-

Workup: Cool the mixture, separate the layers, and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or flash column chromatography to yield tetrahydro-4H-thiopyran-4-one as a clear oil.

Protocol 2: α-Alkylation with Methyl Bromoacetate[3]

Caption: Experimental workflow for the optimized alkylation step.

-

LDA Preparation: In a dry flask under argon, prepare a solution of LDA by adding n-butyllithium (1.05 eq.) to a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C. Stir for 30 minutes.

-

Enolate Formation: Slowly add a solution of tetrahydro-4H-thiopyran-4-one (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.[3]

-

Alkylation: Add methyl bromoacetate (1.1 eq.) dropwise to the enolate solution, maintaining the temperature at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours.[3]

-

Workup: Quench the reaction by adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Oxidation to this compound[7]

-

Setup: Dissolve methyl (tetrahydro-2H-thiopyran-4-yl)acetate (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition: Add m-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq.) portion-wise over 30 minutes, monitoring the internal temperature to keep it below 10 °C.

-

Reaction: Stir the reaction at room temperature overnight. Monitor by TLC until the starting material and intermediate sulfoxide are consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Stir vigorously until the excess peroxide is destroyed (test with starch-iodide paper).

-

Extraction: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure title compound.

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful execution of two key transformations: the Dieckmann condensation to form the thiopyranone ring and a carefully controlled α-alkylation to install the acetate side chain. By understanding the mechanistic underpinnings, particularly the competing β-sulfur elimination pathway, and employing kinetically controlled conditions with reagents like LDA at low temperatures, researchers can reliably access the sulfide precursor. The final oxidation to the target sulfone is a robust and high-yielding step. The protocols and insights provided in this guide offer a validated framework for the efficient and scalable synthesis of this important chemical building block.

References

- 1. mdpi.com [mdpi.com]

- 2. iomcworld.com [iomcworld.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. METHYL TETRAHYDRO-4-OXO-2H-THIOPYRAN-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Physicochemical properties of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Sulfur-containing heterocycles, particularly cyclic sulfones, have emerged as valuable scaffolds in drug design.[1][2][3] The sulfone group (SO₂) is a powerful hydrogen bond acceptor and its high polarity can enhance aqueous solubility and metabolic stability, making it a desirable feature for optimizing drug-like properties.[4][5]

This guide provides a comprehensive technical overview of this compound, a molecule that combines the advantageous cyclic sulfone core with an ester functional group. We will delve into its core physicochemical properties, outlining the theoretical importance and providing detailed experimental protocols for their determination. This document is intended to serve as a practical resource for scientists engaged in drug discovery and development, enabling a thorough understanding of this compound's characteristics.

Molecular Structure and Core Properties

This compound is a saturated heterocyclic compound featuring a six-membered thiopyran ring where the sulfur atom is oxidized to a sulfone. An acetate methyl ester moiety is attached at the 4-position of the ring.

Caption: Chemical structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₄S | [6] |

| Molecular Weight | 206.25 g/mol | [6] |

| CAS Number | 1419101-16-8 | [6] |

| SMILES | COC(=O)CC1CCS(=O)(=O)CC1 | [6] |

Lipophilicity: LogP & LogD

Scientific Context

Lipophilicity is a critical physicochemical parameter that dictates a molecule's ability to partition between an aqueous and a lipid environment.[7] It profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7] The partition coefficient (LogP) measures this property for a neutral compound, while the distribution coefficient (LogD) accounts for both neutral and ionized species at a specific pH.[8][9] For orally administered drugs, a balanced LogP value, typically between 1 and 5, is often targeted to ensure sufficient membrane permeability for absorption without compromising aqueous solubility.[7][8] The presence of the highly polar sulfone group in this compound is expected to decrease its lipophilicity, a feature that can be advantageous in preventing excessive sequestration in fatty tissues.[5]

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol outlines the universally accepted "shake-flask" method for determining the octanol-water partition coefficient.

References

- 1. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 4. researchgate.net [researchgate.net]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. Synthonix, Inc > 1419101-16-8 | this compound [synthonix.com]

- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 8. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 9. alfachemic.com [alfachemic.com]

A Technical Guide to Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate: Identification, Characterization, and Application in Modern Drug Discovery

This document provides an in-depth technical overview of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate, a heterocyclic building block of increasing relevance in the field of medicinal chemistry, particularly in the development of novel therapeutic modalities such as targeted protein degraders. This guide is intended for researchers, chemists, and drug development professionals, offering detailed insights into its identification, characterization, synthesis, and strategic application.

Core Identification and Physicochemical Properties

This compound is a saturated heterocyclic compound featuring a sulfone group within a six-membered thiopyran ring and a methyl acetate substituent. The presence of the polar sulfone moiety significantly influences its physicochemical properties, rendering it a valuable scaffold in molecular design.

Chemical Identity

-

Compound Name: this compound

-

Molecular Weight: 206.26 g/mol [3]

-

Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical Data Summary

While comprehensive experimental data for this specific building block is not widely published, the following table summarizes key identifiers and computed properties. Researchers are advised to confirm purity and identity upon acquisition.[4]

| Property | Value | Source(s) |

| CAS Number | 1419101-16-8 | [1][3] |

| Molecular Formula | C₈H₁₄O₄S | [1][3] |

| Molecular Weight | 206.26 | [3] |

| SMILES | COC(=O)CC1CCS(=O)(=O)CC1 | [1] |

| Appearance | Solid (typical) | [4] |

| Purity | Typically >97% (as supplied) | [1] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound is not prominently detailed in peer-reviewed literature, which is common for specialized chemical building blocks. However, a logical and efficient synthetic route can be devised based on established organosulfur chemistry.

Proposed Synthetic Workflow

A plausible synthetic pathway involves a multi-step process starting from readily available precursors. The core strategy is to first construct the substituted thiopyran ring, followed by oxidation to the sulfone.

Caption: Proposed synthetic workflow for the target compound.

Protocol Explanation:

-

Alkene Formation: The synthesis begins with the olefination of tetrahydro-4H-thiopyran-4-one. A Horner-Wadsworth-Emmons reaction with a phosphonate reagent like triethyl phosphonoacetate is a reliable method to introduce the acetate side chain, forming an exocyclic double bond.

-

Saturation: The resulting unsaturated ester, Methyl (tetrahydro-2H-thiopyran-4-ylidene)acetate, is then reduced. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and effective method for saturating the double bond without affecting the thioether.

-

Oxidation: The final and critical step is the oxidation of the thioether to a sulfone. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or an inorganic oxidant like Oxone®. The use of at least two equivalents of the oxidant ensures complete conversion to the sulfone (1,1-dioxide).

Analytical Characterization Protocol

As this compound is often supplied without extensive analytical data, in-house validation is crucial.[4] The following protocols outline the expected results for standard analytical techniques used for structural confirmation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the carbon skeleton and proton environment.

-

Methodology:

-

Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Acquire 2D spectra (COSY, HSQC) to aid in assignment.

-

-

Expected ¹H NMR Spectral Features:

-

Singlet (~3.7 ppm, 3H): Corresponds to the methyl ester (-OCH₃) protons.

-

Multiplets (~3.0-3.3 ppm, 4H): These signals arise from the four protons on the carbons adjacent to the sulfone group (positions 2 and 6). The electron-withdrawing sulfone deshields these protons significantly.

-

Multiplet (~2.0-2.4 ppm, 1H): The proton at the 4-position (methine proton).

-

Multiplets (~1.8-2.2 ppm, 4H): Protons on the carbons at positions 3 and 5.

-

Doubtlet (~2.5 ppm, 2H): Protons of the methylene group adjacent to the carbonyl (-CH₂CO₂Me).

-

-

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (~172 ppm): From the methyl ester.

-

Carbons Adjacent to Sulfone (~50-55 ppm): C2 and C6 of the thiopyran ring.

-

Methyl Ester Carbon (~52 ppm): The -OCH₃ carbon.

-

Other Ring Carbons (~25-40 ppm): C3, C4, C5, and the side-chain methylene carbon.

-

B. Infrared (IR) Spectroscopy

-

Objective: To identify key functional groups.

-

Methodology:

-

Acquire the spectrum using an ATR-FTIR spectrometer.

-

-

Expected Absorption Bands:

-

~1730-1740 cm⁻¹ (Strong): C=O stretch of the ester.

-

~1280-1310 cm⁻¹ and ~1120-1150 cm⁻¹ (Strong): Asymmetric and symmetric SO₂ stretching vibrations, characteristic of the sulfone group.

-

~2850-2960 cm⁻¹ (Medium): C-H stretching of the aliphatic ring and side chain.

-

C. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and fragmentation pattern.

-

Methodology:

-

Use a technique like Electrospray Ionization (ESI) coupled with a time-of-flight (TOF) or quadrupole mass analyzer for high-resolution mass data.

-

-

Expected Results:

-

[M+H]⁺: 207.0634 (Calculated for C₈H₁₅O₄S⁺)

-

[M+Na]⁺: 229.0454 (Calculated for C₈H₁₄O₄SNa⁺)

-

Key fragmentation may involve the loss of the methoxy group (-OCH₃) or the entire methyl acetate side chain.

-

Application in Drug Discovery: A Scaffold for Targeted Protein Degradation

The primary utility of this compound lies in its role as a building block for Proteolysis-Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[6][7]

Role of the Sulfone Heterocycle in PROTAC Design

The tetrahydrothiopyran-1,1-dioxide scaffold offers several advantages in the design of PROTACs and other complex bioactive molecules:

-

Improved Physicochemical Properties: The polar sulfone group can enhance aqueous solubility and modulate lipophilicity. This is critical for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

-

Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can improve the half-life of a compound.

-

Vectorial Properties: As part of a PROTAC linker, the rigid, chair-like conformation of the thiopyran ring and the defined hydrogen bond accepting capability of the sulfone oxygens can help to correctly orient the two ends of the molecule (the warhead and the E3 ligase ligand). This precise spatial arrangement is crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[8]

-

Synthetic Handle: The methyl acetate group provides a versatile point for chemical modification, allowing for the attachment of linkers or other pharmacophoric elements through amide bond formation (after hydrolysis to the carboxylic acid) or other coupling chemistries.

Caption: Conceptual role in PROTAC architecture.

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is an enabling tool for modern medicinal chemistry. Its unique combination of a stable, polar heterocyclic core and a modifiable side chain makes it a valuable asset for constructing sophisticated molecules like PROTACs. While detailed characterization data is not yet widely disseminated in academic literature, the protocols and expected outcomes described in this guide provide a solid framework for its validation and use. As the field of targeted protein degradation continues to expand, the strategic deployment of such well-designed building blocks will be paramount to the discovery of the next generation of therapeutics.

References

- 1. Synthonix, Inc > 1419101-16-8 | this compound [synthonix.com]

- 2. calpaclab.com [calpaclab.com]

- 3. (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl 4-methylbenzenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 4. 2H-Thiopyran, tetrahydro-4-methyl- [webbook.nist.gov]

- 5. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 6. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 7. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure Elucidation of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate

This guide provides a comprehensive walkthrough of the analytical methodologies and deductive processes required for the definitive structure elucidation of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the logical framework behind spectroscopic analysis and interpretation.

Introduction

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. The arrangement of atoms and functional groups dictates a compound's physical, chemical, and biological properties. This compound (Molecular Formula: C8H14O4S, Molecular Weight: 206.25 g/mol )[1] presents an interesting case for structure elucidation, incorporating a saturated heterocyclic sulfone ring and a methyl ester side chain. Understanding the interplay of these functional groups is critical for predicting its reactivity, potential biological targets, and metabolic fate.

This guide will detail a systematic approach to confirming the structure of this molecule, beginning with a plausible synthetic route and culminating in a multi-faceted analysis of its spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Synthesis of this compound

A robust synthesis is the first step in obtaining a pure sample for analysis. A plausible and efficient route to the target compound involves a two-step process starting from commercially available materials.

Diagram of the Synthetic Pathway

Caption: A two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl (tetrahydro-2H-thiopyran-4-yl)acetate

This procedure is adapted from a similar synthesis of a thiopyranone precursor.[1]

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of nitrogen, add dimethyl 3,3'-thiodipropionate (1 equivalent) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours to drive the Dieckmann condensation.

-

Cool the reaction mixture to 0 °C and carefully quench with aqueous hydrochloric acid (1 M) until the pH is acidic.

-

Heat the mixture to reflux for 4 hours to effect decarboxylation.

-

After cooling, extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Methyl (tetrahydro-2H-thiopyran-4-yl)acetate.

Step 2: Oxidation to this compound

The oxidation of the thioether to the sulfone is a critical step.[2][3][4]

-

Dissolve Methyl (tetrahydro-2H-thiopyran-4-yl)acetate (1 equivalent) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise, maintaining the temperature below 5 °C. The use of a slight excess of the oxidizing agent ensures complete conversion to the sulfone.[3][4]

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with saturated aqueous sodium sulfite, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the final product, this compound.

Spectroscopic Data and Structure Elucidation

The following sections present the predicted spectroscopic data for this compound and a detailed interpretation leading to its structural confirmation.

Mass Spectrometry (MS)

Predicted Data:

| m/z | Relative Intensity (%) | Proposed Fragment |

| 206 | 15 | [M]+• |

| 175 | 40 | [M - OCH3]+ |

| 147 | 100 | [M - COOCH3]+ |

| 133 | 60 | [M - CH2COOCH3]+ |

| 81 | 75 | [C5H9S]+• |

| 55 | 50 | [C4H7]+ |

Interpretation:

The molecular ion peak at m/z 206 is consistent with the molecular weight of the target compound. The fragmentation pattern provides key structural information:

-

Loss of 31 Da (m/z 175): This corresponds to the loss of a methoxy radical (•OCH3) from the ester functionality.

-

Loss of 59 Da (m/z 147): This significant peak represents the loss of the carbomethoxy group (•COOCH3), a common fragmentation for methyl esters. This is the base peak, indicating the stability of the resulting cation.

-

Loss of 73 Da (m/z 133): This corresponds to the cleavage of the bond between the thiopyran ring and the acetate side chain, losing a •CH2COOCH3 radical.

-

Fragment at m/z 81: This fragment likely arises from the cleavage of the acetate side chain followed by fragmentation of the sulfone ring, possibly representing a stable sulfur-containing cation.

-

Fragment at m/z 55: A common fragment in cyclic systems, likely corresponding to a C4H7+ fragment.

Infrared (IR) Spectroscopy

Predicted Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| 1735 | Strong | C=O stretching (ester) |

| 1310 | Strong | SO2 asymmetric stretching |

| 1120 | Strong | SO2 symmetric stretching |

| 1250-1150 | Strong | C-O stretching (ester) |

Interpretation:

The IR spectrum provides clear evidence for the key functional groups:

-

A strong absorption at 1735 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a saturated ester.[5]

-

Two strong bands at approximately 1310 cm⁻¹ and 1120 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the sulfone (SO2) group, respectively.

-

The presence of strong C-O stretching bands between 1250-1150 cm⁻¹ further supports the ester functionality.

-

The absorptions in the 2950-2850 cm⁻¹ region are due to the C-H stretching of the aliphatic ring and side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 3.68 | s | 3H | - | O-CH ₃ |

| 3.10 - 3.00 | m | 4H | - | CH ₂-SO₂-CH ₂ |

| 2.35 | d | 2H | 7.0 | CH ₂-COOCH₃ |

| 2.20 - 2.10 | m | 2H | - | CH ₂-CH |

| 1.95 - 1.85 | m | 1H | - | CH |

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 172.5 | C =O |

| 55.0 | O-C H₃ |

| 52.0 | C H₂-SO₂ |

| 40.0 | C H₂-COOCH₃ |

| 35.0 | C H |

| 28.0 | C H₂-CH |

Structure Elucidation using 2D NMR

To unambiguously assign all proton and carbon signals and confirm the connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.

Caption: A workflow for structure elucidation using multiple spectroscopic techniques.

¹H NMR Interpretation:

-

The singlet at 3.68 ppm integrating to 3H is characteristic of the methyl ester protons (O-CH ₃).

-

The multiplet between 3.10 - 3.00 ppm integrating to 4H is assigned to the two methylene groups adjacent to the electron-withdrawing sulfone group (CH ₂-SO₂-CH ₂). The deshielding effect of the sulfone is clearly observed here.

-

The doublet at 2.35 ppm integrating to 2H is assigned to the methylene group of the acetate side chain (CH ₂-COOCH₃). The coupling (J = 7.0 Hz) indicates it is adjacent to a methine proton.

-

The multiplet between 2.20 - 2.10 ppm integrating to 2H corresponds to the other methylene group in the thiopyran ring.

-

The multiplet between 1.95 - 1.85 ppm integrating to 1H is the methine proton at the 4-position of the ring (CH ).

¹³C NMR Interpretation:

-

The signal at 172.5 ppm is characteristic of a carbonyl carbon in an ester.

-

The peak at 55.0 ppm corresponds to the methyl carbon of the ester.

-

The signal at 52.0 ppm is assigned to the carbons directly bonded to the sulfone group.

-

The remaining aliphatic carbons of the ring and the side chain appear at 40.0 ppm , 35.0 ppm , and 28.0 ppm .

COSY Interpretation:

A COSY spectrum would reveal the following key correlations, confirming the proton connectivity within the molecule:

-

A cross-peak between the methine proton multiplet (1.95 - 1.85 ppm) and the acetate methylene doublet (2.35 ppm).

-

Cross-peaks between the methine proton multiplet (1.95 - 1.85 ppm) and the ring methylene multiplet (2.20 - 2.10 ppm).

-

Cross-peaks between the two different ring methylene groups.

HSQC Interpretation:

An HSQC spectrum directly correlates each proton signal to the carbon to which it is attached:

-

The singlet at 3.68 ppm would correlate with the carbon at 55.0 ppm.

-

The multiplet at 3.10 - 3.00 ppm would correlate with the carbon at 52.0 ppm.

-

The doublet at 2.35 ppm would correlate with the carbon at 40.0 ppm.

-

The multiplet at 2.20 - 2.10 ppm would correlate with the carbon at 28.0 ppm.

-

The multiplet at 1.95 - 1.85 ppm would correlate with the carbon at 35.0 ppm.

Conclusion

The synergistic application of Mass Spectrometry, Infrared Spectroscopy, and both 1D and 2D Nuclear Magnetic Resonance Spectroscopy provides a comprehensive and unambiguous elucidation of the structure of this compound. The logical deduction from the combined spectroscopic data, supported by a plausible synthetic route, confirms the connectivity and functional group arrangement within the molecule. This systematic approach exemplifies the rigorous process required for the structural characterization of novel compounds in the pharmaceutical and chemical sciences.

References

A Comprehensive Spectroscopic and Structural Elucidation Guide: Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate

Abstract: This technical guide provides a detailed spectroscopic analysis of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate (CAS: 1419101-16-8). In the absence of publicly available experimental spectra, this document leverages advanced prediction algorithms and foundational spectroscopic principles to present a robust theoretical characterization. It serves as an essential reference for researchers, offering predicted Nuclear Magnetic Resonance (NMR), theoretical Infrared (IR), and anticipated Mass Spectrometry (MS) data. The methodologies, predicted data, and detailed interpretations herein provide a comprehensive spectroscopic fingerprint for the unequivocal identification and structural verification of the title compound.

Molecular Structure and Functional Group Analysis

This compound is a bifunctional molecule with a molecular formula of C₈H₁₄O₄S and a molecular weight of 206.25 g/mol . Its structure is characterized by two key functional groups: a saturated six-membered heterocyclic sulfone (thiane 1,1-dioxide) and a methyl ester side chain attached at the C4 position.

The sulfone group is a powerful electron-withdrawing moiety, which significantly influences the electronic environment of the entire ring system. This effect is critical for interpreting the chemical shifts in NMR spectroscopy and understanding the molecule's overall polarity. The methyl ester group provides characteristic signals in all forms of spectroscopy, acting as a clear diagnostic handle.

A logical atom-numbering system is essential for unambiguous spectral assignments. The following diagram illustrates the molecular structure with IUPAC-consistent numbering, which will be used throughout this guide.

Figure 1: Molecular structure of this compound with atom numbering for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

While experimental data is not publicly cataloged, NMR spectra can be reliably predicted using computational methods such as those employing HOSE codes, machine learning, and neural networks.[1][2][3] The following predictions are based on these established algorithms, assuming standard acquisition conditions (400 MHz for ¹H, 100 MHz for ¹³C, in CDCl₃ solvent with TMS as an internal standard).

Experimental Protocol (Standard)

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Instrument: A 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. A larger number of scans (e.g., 1024) is typically required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing sulfone group will cause protons on the heterocyclic ring, particularly those at C2 and C6, to be shifted downfield.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.70 | Singlet (s) | 3H | Methoxy protons (-OCH₃) |

| ~ 3.00 - 3.20 | Multiplet (m) | 4H | Ring protons at C2 and C6 (axial & equatorial) |

| ~ 2.35 | Doublet (d) | 2H | Methylene protons (-CH₂-COO) |

| ~ 2.10 - 2.30 | Multiplet (m) | 3H | Ring protons at C3, C5 (axial) & C4 (methine) |

| ~ 1.90 - 2.05 | Multiplet (m) | 2H | Ring protons at C3 and C5 (equatorial) |

Interpretation:

-

Methoxy Group (-OCH₃): A sharp singlet integrating to three protons is expected around 3.70 ppm, a characteristic chemical shift for methyl esters.

-

Ring Protons (C2/C6): The protons adjacent to the sulfone group are the most deshielded on the ring and are anticipated to appear as a complex multiplet between 3.00 and 3.20 ppm.

-

Acetate Methylene (-CH₂-): The two protons on the carbon alpha to the carbonyl group are expected to appear as a doublet around 2.35 ppm, coupled to the methine proton at C4.

-

Ring Protons (C3/C4/C5): The remaining five protons on the thiopyran ring will produce a series of complex, overlapping multiplets in the upfield region of the spectrum.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 172.5 | Ester Carbonyl (C=O) |

| ~ 52.0 | Methoxy Carbon (-OCH₃) |

| ~ 51.5 | Ring Carbons (C2 & C6) |

| ~ 40.5 | Acetate Methylene (α-Carbon) |

| ~ 34.0 | Ring Carbon (C4) |

| ~ 28.0 | Ring Carbons (C3 & C5) |

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is the most downfield signal, expected around 172.5 ppm.

-

Ring Carbons (C2/C6): The carbons directly bonded to the sulfur atom are deshielded and predicted to appear near 51.5 ppm.

-

Methoxy Carbon: The carbon of the -OCH₃ group is expected at approximately 52.0 ppm.

-

Aliphatic Carbons: The remaining carbons of the ring and side chain (C3, C4, C5, and the α-carbon) are expected in the 28-41 ppm range.

Theoretical Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying functional groups. The theoretical spectrum for this molecule is dominated by strong absorptions from the sulfone and ester moieties.[4]

Experimental Protocol (Standard)

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: A small amount of the neat compound is placed on the ATR crystal. The spectrum is typically recorded from 4000 to 400 cm⁻¹, averaging 16 or 32 scans for a good signal-to-noise ratio.

Expected Characteristic Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2950-2850 | Medium | C-H Stretch | Aliphatic (Ring & Side Chain) |

| ~ 1740 | Strong | C=O Stretch | Ester |

| ~ 1320 | Strong | S=O Asymmetric Stretch | Sulfone |

| ~ 1250 | Strong | C-O Stretch | Ester |

| ~ 1140 | Strong | S=O Symmetric Stretch | Sulfone |

Interpretation: The IR spectrum provides a clear and unambiguous confirmation of the key functional groups.

-

Sulfone Group: Two very strong and sharp absorption bands are the hallmark of a sulfone. The asymmetric stretch is expected around 1320 cm⁻¹, while the symmetric stretch should appear near 1140 cm⁻¹.[5][6]

-

Ester Group: A strong, sharp peak around 1740 cm⁻¹ is characteristic of the carbonyl (C=O) stretch in a saturated ester. An additional strong band for the C-O single bond stretch will be present in the 1300-1200 cm⁻¹ region.

-

Aliphatic C-H: Medium intensity bands between 2950 and 2850 cm⁻¹ will confirm the presence of the sp³-hybridized C-H bonds in the structure.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. The analysis below predicts the fragmentation pattern under Electron Ionization (EI) conditions.

Experimental Protocol (Standard)

-

Instrument: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC) for sample introduction.

-

Ionization: The standard electron energy used is 70 eV.

-

Analysis: The instrument scans a mass-to-charge (m/z) range, for example, from 40 to 300 amu.

Predicted Fragmentation Pathway

The molecular ion (M⁺˙) is the intact molecule with one electron removed. For this compound, the molecular ion peak would appear at m/z = 206 . The fragmentation of this ion is driven by the cleavage of the weakest bonds and the formation of stable fragments.[7][8]

Key Fragmentation Steps:

-

Alpha-Cleavage at the Ester: The most common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃), leading to a stable acylium ion.[9]

-

[C₈H₁₄O₄S]⁺˙ (m/z 206) → [C₇H₁₁O₃S]⁺ (m/z 175) + •OCH₃

-

-

Loss of the Acetate Side Chain: Cleavage of the bond between the ring and the side chain results in the loss of a neutral CH₂COOCH₃ fragment.

-

[C₈H₁₄O₄S]⁺˙ (m/z 206) → [C₅H₉O₂S]⁺ (m/z 145) + CH₂COOCH₃

-

-

Loss of Sulfur Dioxide: Sulfones can undergo fragmentation by eliminating sulfur dioxide (SO₂), a stable neutral molecule. This often occurs after initial ring opening.

-

[C₅H₉O₂S]⁺ (m/z 145) → [C₅H₉]⁺ (m/z 69) + SO₂

-

The following diagram visualizes the primary proposed fragmentation pathway.

Figure 2: Proposed primary fragmentation pathway for this compound under EI-MS conditions.

Conclusion

This guide presents a comprehensive, albeit theoretical, spectroscopic characterization of this compound. The predicted ¹H and ¹³C NMR chemical shifts, key IR absorption frequencies, and plausible mass spectral fragmentation patterns provide a robust analytical framework. The strong electron-withdrawing nature of the sulfone group and the distinct signals from the methyl ester moiety create a unique spectroscopic fingerprint. This document serves as a valuable predictive reference for researchers engaged in the synthesis, purification, or analysis of this compound, enabling its confident identification and structural confirmation.

References

- 1. CASCADE [nova.chem.colostate.edu]

- 2. docs.chemaxon.com [docs.chemaxon.com]

- 3. Download NMR Predict - Mestrelab [mestrelab.com]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. GCMS Section 6.14 [people.whitman.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. pubs.aip.org [pubs.aip.org]

The Thiopyran Scaffold: A Journey from Chemical Curiosity to Medicinal Mainstay

An In-depth Technical Guide on the Discovery and History of Thiopyran Derivatives in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of therapeutic innovation. Among the myriad of heterocyclic compounds, the thiopyran ring system—a six-membered heterocycle containing a sulfur atom—has carved a significant niche in medicinal chemistry.[1][2] This guide delves into the discovery and historical development of thiopyran derivatives, tracing their path from fundamental synthetic curiosities to a versatile and potent class of pharmacologically active agents.

The Genesis of a Scaffold: Early Synthesis and Structural Elucidation

The story of thiopyran derivatives in medicinal chemistry is intrinsically linked to the advancements in synthetic organic chemistry. The fundamental thiopyran skeleton, existing as 2H-thiopyran and 4H-thiopyran isomers, laid the groundwork for a vast array of derivatives.[1][2] Early synthetic efforts focused on the construction of this sulfur-containing ring. One of the most pivotal and enduring methods for synthesizing thiopyran derivatives has been the Hetero-Diels-Alder reaction.[3][4] This [4+2] cycloaddition reaction offers a straightforward and stereoselective pathway to these important six-membered heterocycles.[3][4]

The versatility of the Diels-Alder reaction and other synthetic methodologies, such as those involving precursors like thiophenol and thiosalicylic acids, allowed chemists to systematically introduce a wide range of substituents onto the thiopyran core.[2] This ability to readily create diverse chemical libraries was a critical step in unlocking the therapeutic potential of this scaffold.

Unveiling a Spectrum of Biological Activity: From Antimicrobials to Anticancer Agents

With a growing arsenal of synthetic thiopyran derivatives, the focus shifted towards exploring their biological properties. Initial investigations and subsequent extensive research have revealed a remarkable breadth of pharmacological activities, establishing thiopyrans as a "privileged" scaffold in drug discovery.[2][3]

A Broad-Spectrum Pharmacophore

Thiopyran derivatives have demonstrated a wide array of therapeutic applications, including:

-

Antimicrobial and Antifungal Properties: Many thiopyran analogs have exhibited significant activity against various bacterial and fungal strains.[2][5] For instance, certain derivatives have shown noteworthy antifungal activity against C. albicans.[2]

-

Anti-inflammatory Effects: The anti-inflammatory potential of thiopyran-containing compounds has been an area of active investigation.[3][6]

-

Antiviral Activity: The thiopyran core has been incorporated into molecules with the aim of combating viral infections.[2][4]

-

Anticancer Potential: A substantial body of research has focused on the anticancer properties of thiopyran derivatives.[2][7] These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, including colon, breast, and HeLa cells.[2][8] Some derivatives have been found to act as inhibitors of key cellular targets like EGFR (Epidermal Growth Factor Receptor).[9][10]

-

Other Therapeutic Areas: The pharmacological reach of thiopyrans also extends to antidiabetic, antipsychotic, and antihyperplasia activities.[1][2]

This diverse range of biological activities underscores the remarkable versatility of the thiopyran scaffold and its ability to interact with a multitude of biological targets.

Key Synthetic Strategies: The Diels-Alder Reaction and Beyond

The hetero-Diels-Alder reaction stands as a cornerstone in the synthesis of thiopyran derivatives.[3][11][12] This powerful reaction allows for the efficient construction of the six-membered ring with a high degree of control over stereochemistry.

Experimental Protocol: A Generalized Hetero-Diels-Alder Reaction for Thiopyran Synthesis

-

Reactant Preparation: A suitable 1,3-diene and a thiocarbonyl compound (the dienophile) are selected.

-

Solvent and Catalyst: The reaction is typically carried out in an appropriate organic solvent. In some cases, a Lewis acid catalyst may be employed to enhance the reaction rate and selectivity.

-

Reaction Conditions: The reaction mixture is stirred at a specific temperature for a designated period. Reaction progress is monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. The final thiopyran derivative is purified using column chromatography or recrystallization.

Beyond the Diels-Alder reaction, a variety of other synthetic methods have been developed to access diverse thiopyran structures, including multi-component reactions that offer high efficiency and atom economy.[5]

Notable Thiopyran Derivatives in Drug Discovery and Development

While the journey from a promising scaffold to a marketed drug is long and arduous, several thiopyran derivatives have shown significant potential in preclinical and clinical studies.

One notable example is THIO (6-thio-dG) , a telomere-targeting agent that has received Orphan Drug Designation from the FDA for the treatment of small cell lung cancer (SCLC) and hepatocellular carcinoma (HCC).[13] THIO is designed to be recognized by telomerase, an enzyme present in the vast majority of human cancers, allowing it to disrupt telomere function and induce cancer cell death.[13]

Furthermore, numerous studies have reported the synthesis and evaluation of novel thiopyran-fused heterocycles with potent biological activities.[6][7] For example, thiopyrano[2,3-b]pyridines have been investigated for their anticancer properties.[7]

The Future of Thiopyran Derivatives in Medicinal Chemistry

The rich history and diverse biological activities of thiopyran derivatives position them as a continuing source of inspiration for medicinal chemists. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the discovery of new and improved therapeutic agents based on this versatile scaffold. The ability to fine-tune the steric and electronic properties of the thiopyran ring through targeted substitutions will continue to be a powerful tool in the design of next-generation drugs.

Data Summary

| Biological Activity | Examples of Investigated Thiopyran Derivatives | Key Findings |

| Anticancer | Thiopyran-pyrimidine derivatives, Bis-oxidized thiopyran derivatives | Inhibition of EGFR, induction of apoptosis, activity against various cancer cell lines.[9][10] |

| Antimicrobial | Various substituted thiopyrans | Activity against Gram-positive and Gram-negative bacteria.[5][8] |

| Antifungal | Tetrahydrothiopyran-4-ones | Potent activity against C. albicans.[2] |

| Anti-inflammatory | Thiopyran-fused heterocycles | Demonstrated anti-inflammatory potential in various assays.[3][6] |

| Telomere Targeting | THIO (6-thio-dG) | FDA Orphan Drug Designation for SCLC and HCC.[13] |

Visualizations

Caption: Logical flow from the fundamental chemistry of thiopyrans to the development of clinical candidates.

Caption: Diverse pharmacological activities stemming from the central thiopyran scaffold.

References

- 1. tandfonline.com [tandfonline.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01222H [pubs.rsc.org]

- 4. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Update on thiopyran-fused heterocycle synthesis (2013–2024) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 9. Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. onclive.com [onclive.com]

An In-Depth Technical Guide to Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of medicinal chemistry is in constant evolution, with an ever-present demand for novel molecular scaffolds that offer unique physicochemical and pharmacological properties. Within this context, saturated heterocyclic systems play a pivotal role, providing three-dimensional diversity crucial for effective molecular recognition and interaction with biological targets. This guide focuses on a specific, yet increasingly relevant, scaffold: Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate. The incorporation of a sulfone group within the thiopyran ring imparts a unique set of characteristics, including enhanced polarity, metabolic stability, and hydrogen bond accepting capabilities, making it an attractive moiety for drug design. This document serves as a comprehensive technical resource, detailing the core identity, synthesis, and physicochemical properties of this compound, intended to empower researchers in their pursuit of innovative therapeutics.

Core Molecular Identification

A precise and unambiguous identification of a chemical entity is the foundation of scientific rigor. The following identifiers define this compound.

| Identifier | Value |

| IUPAC Name | Methyl 2-(1,1-dioxido-1λ⁶-thian-4-yl)acetate |

| InChIKey | TYCVZSZJXWXEFW-UHFFFAOYSA-N |

| CAS Number | 1419101-16-8[1] |

| Molecular Formula | C₈H₁₄O₄S[1] |

| SMILES | COC(=O)CC1CCS(=O)(=O)CC1[1] |

Molecular Structure:

Caption: 2D representation of this compound.

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through a logical sequence of well-established organic transformations. A plausible synthetic route involves the initial construction of the thiopyranone core, followed by elaboration of the acetate side chain and subsequent oxidation of the sulfide to the sulfone.

Synthesis of the Tetrahydrothiopyranone Precursor

A common and efficient method for the synthesis of the tetrahydro-4H-thiopyran-4-one scaffold is the Dieckmann condensation of a dialkyl thiodipropionate.[2] This intramolecular cyclization is a robust method for forming five- and six-membered rings.

Workflow for Precursor Synthesis:

Caption: Synthesis of the key intermediate via Dieckmann condensation.

Experimental Protocol: Synthesis of Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate

This protocol is adapted from established procedures for Dieckmann condensations.[3]

-

Preparation: To a dry three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and stir the suspension at room temperature.

-

Reactant Addition: Dissolve dimethyl 3,3'-thiodipropionate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred sodium hydride suspension.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0°C and cautiously quench with a dilute acid (e.g., 2% HCl) until the pH is neutral (pH 6-7).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Elaboration of the Acetate Side Chain and Oxidation

While a direct synthesis of the target molecule from a commercially available starting material is not readily found in the literature, a plausible multi-step synthesis can be proposed. This would likely involve the reduction of the ketone in a precursor such as ethyl 2-(4-oxotetrahydro-2H-thiopyran-3-yl)acetate, followed by conversion of the resulting alcohol to a leaving group, displacement to introduce a nitrile or a protected carboxylic acid, and finally hydrolysis and esterification, followed by oxidation of the sulfide.

A more direct, albeit hypothetical, route would involve the alkylation of a suitable enolate of tetrahydro-4H-thiopyran-4-one with a methyl haloacetate, followed by reduction and subsequent oxidation.

Given the available information, a definitive, step-by-step protocol for the direct synthesis of this compound is not available. However, the oxidation of the corresponding sulfide is a key transformation.

General Protocol for Sulfide Oxidation:

The oxidation of a thioether to a sulfone is a common and reliable transformation in organic synthesis.[4] Several reagents can be employed for this purpose.

-

Reagent Selection: Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®).

-

Procedure with m-CPBA:

-

Dissolve the sulfide precursor, Methyl (tetrahydro-2H-thiopyran-4-yl)acetate, in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of m-CPBA (approximately 2.2 equivalents for the full oxidation to the sulfone) in DCM dropwise.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

-

Synthesis Workflow:

Caption: Final oxidation step to yield the target sulfone.

Physicochemical Properties and Characterization

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for development as a therapeutic agent.

Calculated Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 206.25 g/mol | [1] |

| LogP | -0.6 | Calculated |

| Topological Polar Surface Area (TPSA) | 64.6 Ų | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

| Rotatable Bonds | 3 | Calculated |

Analytical Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the methylene protons of the acetate group, and a series of multiplets for the protons on the tetrahydrothiopyran ring. The protons adjacent to the sulfone group will be deshielded and appear at a lower field.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the ester at around 170 ppm, the methoxy carbon at around 52 ppm, and several signals in the aliphatic region for the carbons of the tetrahydrothiopyran ring. The carbons flanking the sulfone group will be shifted downfield.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group, the entire ester group, and cleavage of the thiopyran ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1730-1750 cm⁻¹) and the symmetric and asymmetric stretching of the S=O bonds of the sulfone group (around 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

Significance and Applications in Drug Discovery

The sulfone functional group is a key pharmacophore in a number of approved drugs and clinical candidates. Its presence can significantly impact a molecule's properties in a way that is beneficial for drug action. The tetrahydrothiopyran-1,1-dioxide scaffold, in particular, offers a rigid, non-planar structure that can be used to orient substituents in specific vectors in three-dimensional space, which is critical for optimizing interactions with protein binding sites.

The introduction of a sulfone group can:

-

Improve aqueous solubility: The polar nature of the sulfone group can enhance the solubility of a molecule, which is often a challenge in drug development.

-

Increase metabolic stability: The sulfone group is generally resistant to metabolic degradation, which can lead to a longer half-life in the body.

-

Act as a hydrogen bond acceptor: The oxygen atoms of the sulfone can participate in hydrogen bonding interactions with biological targets, potentially increasing binding affinity and selectivity.

While specific biological activities for this compound have not been reported, the parent scaffold is of significant interest in medicinal chemistry. Derivatives of tetrahydrothiopyran have been explored for a range of therapeutic applications. The title compound represents a valuable building block for the synthesis of more complex molecules for screening in various disease areas.

Conclusion

This compound is a molecule with significant potential as a scaffold and building block in modern drug discovery. Its well-defined structure, accessible synthetic pathways, and the desirable physicochemical properties imparted by the sulfone-containing heterocyclic ring make it an attractive starting point for the design of novel therapeutic agents. This guide has provided a comprehensive overview of its core identity, plausible synthetic strategies, and key properties to aid researchers in leveraging this valuable chemical entity in their scientific endeavors.

References

Molecular weight and formula of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate

Abstract

This technical guide provides a comprehensive overview of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate, a key building block in contemporary medicinal chemistry and drug development. The document delineates its fundamental chemical and physical properties, detailed synthesis protocols, and robust analytical methodologies for structural confirmation and purity assessment. Furthermore, it explores the compound's significant applications, particularly in the synthesis of targeted protein degraders and other complex therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking an authoritative resource on this versatile chemical entity.

Chemical Identity and Core Properties

This compound is a sulfone-containing heterocyclic compound. The presence of the sulfone group significantly influences its polarity, solubility, and metabolic stability, making it an attractive moiety in drug design. Its core chemical identity is established by its molecular formula, weight, and unique identifiers.

| Property | Value | Reference |

| Molecular Formula | C8H14O4S | [1][2] |

| Molecular Weight | 206.26 g/mol | [1] |

| CAS Number | 1419101-16-8 | [1][2] |

| SMILES | COC(=O)CC1CCS(=O)(=O)CC1 | [2] |

| Purity | Typically ≥97% | [1][2] |

| Physical Form | Solid | |

| Storage | Room temperature | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic route originates from tetrahydro-4H-thiopyran-4-one, a readily available starting material. The causality behind this choice lies in the thiopyranone's versatile ketone functionality, which allows for the introduction of the acetate side chain, and the thioether, which can be readily oxidized to the desired sulfone.

Generalized Synthetic Workflow

The transformation involves two primary stages: the introduction of the acetate moiety and the oxidation of the sulfide to a sulfone.

References

Methodological & Application

Synthesis of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate: An Application Note and Detailed Protocol

Introduction: The Significance of the Sulfone Scaffold in Modern Drug Discovery

The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a cornerstone in medicinal chemistry.[1] Its remarkable stability, capacity to act as a strong hydrogen bond acceptor, and ability to modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, make it a privileged scaffold in the design of novel therapeutics.[2] Cyclic sulfones, in particular, are integral components of a wide array of biologically active compounds, demonstrating activities ranging from antimicrobial and anti-inflammatory to anticancer and anti-HIV.[3][4] The rigid conformational constraint imposed by the cyclic structure often leads to enhanced binding affinity and selectivity for biological targets.

This application note provides a comprehensive guide to the synthesis of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate, a valuable building block for the elaboration of more complex pharmaceutical agents. The synthetic strategy detailed herein is a multi-step process commencing with the readily available tetrahydrothiopyran-4-one. The protocol is designed to be robust and reproducible, with in-process controls and detailed characterization at each stage to ensure the integrity of the final product.

Overall Synthetic Strategy: A Multi-Step Approach

The synthesis of the target compound is achieved through a logical four-step sequence, beginning with the oxidation of a sulfide to the corresponding sulfone. This is followed by a key carbon-carbon bond-forming reaction to introduce the acetate moiety, and subsequent transformations to yield the final saturated ester.

References

The Strategic Integration of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate in Modern Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate as a versatile building block in contemporary drug discovery. We delve into the strategic rationale for incorporating the tetrahydrothiopyran-1,1-dioxide motif into drug candidates, focusing on its favorable physicochemical properties that address key challenges in medicinal chemistry. This guide offers detailed synthetic protocols for the preparation and derivatization of this compound, alongside practical application notes for its use, particularly in the burgeoning field of targeted protein degradation.

Introduction: The Emerging Role of Saturated Heterocycles in Drug Design

The landscape of drug discovery is in a perpetual state of evolution, with a constant demand for novel molecular scaffolds that can confer improved pharmacological and pharmacokinetic properties to drug candidates. Saturated heterocyclic rings have emerged as a cornerstone in this endeavor, offering three-dimensional diversity that can enhance target engagement and optimize absorption, distribution, metabolism, and excretion (ADME) profiles. Among these, the tetrahydrothiopyran-1,1-dioxide scaffold has garnered significant attention. The sulfone group, a key feature of this ring system, is a potent hydrogen bond acceptor and is isosteric to the carbonyl group, enabling it to modulate molecular interactions and improve drug-like properties.[1] this compound, in particular, has been identified as a valuable building block, especially in the design of linkers for Proteolysis Targeting Chimeras (PROTACs).[2][3]

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[2] They are composed of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The nature of this linker is critical to the PROTAC's efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall physicochemical properties of the molecule.[4][5] The incorporation of rigid, polar moieties like the tetrahydrothiopyran-1,1-dioxide ring into the linker can enhance solubility and permeability, addressing the common challenge of poor bioavailability in these "beyond Rule of 5" molecules.[6]

Physicochemical Properties and Advantages in Drug Design

The strategic incorporation of the this compound moiety into drug candidates is underpinned by the advantageous physicochemical properties of the cyclic sulfone.

| Property | Implication in Drug Design | Reference |

| Polarity | The sulfone group is highly polar, which can significantly increase the aqueous solubility of a molecule. This is particularly beneficial for large and often lipophilic molecules like PROTACs. | [1][7] |

| Hydrogen Bond Acceptor | The two oxygen atoms of the sulfone act as strong hydrogen bond acceptors, enabling favorable interactions with biological targets and improving solubility in aqueous environments. | [1][8] |

| Metabolic Stability | The sulfone group is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the drug candidate. | [7] |

| Rigidity | The six-membered ring provides a degree of conformational constraint to the linker of a PROTAC, which can reduce the entropic penalty upon binding to the target protein and E3 ligase, thereby enhancing the stability of the ternary complex. | [1][5] |

| Low Basicity | Unlike some nitrogen-containing heterocycles, the sulfone moiety is not basic, which can help to avoid off-target effects related to interactions with acidic cellular components. | [7] |

Synthetic Protocols

The synthesis of this compound and its derivatives can be achieved through a series of well-established chemical transformations. The following protocols provide a general framework for its preparation and subsequent functionalization.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from the commercially available tetrahydrothiopyran-4-one.

Step 1: Oxidation of Tetrahydrothiopyran-4-one to Tetrahydrothiopyran-4-one 1,1-dioxide

The oxidation of the sulfide to the sulfone is a critical step and can be achieved using various oxidizing agents. A common and effective method involves the use of potassium peroxymonosulfate (Oxone®).

-

Materials:

-

Tetrahydrothiopyran-4-one

-

Potassium peroxymonosulfate (Oxone®)

-

Sodium bicarbonate

-

Acetonitrile

-

Water

-

Ethyl acetate

-

Saturated sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve Tetrahydrothiopyran-4-one (1.0 eq) in a 3:2 mixture of acetonitrile and water.

-

Add sodium bicarbonate (sufficient to maintain a pH of 7-8) to the stirred solution.

-

Add Oxone® (2.2 eq) portion-wise over 1-2 hours at room temperature. Monitor the temperature, as the reaction is exothermic.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure Tetrahydrothiopyran-4-one 1,1-dioxide.

-

Step 2: Wittig or Horner-Wadsworth-Emmons Reaction and Reduction

This step introduces the acetate moiety. A Horner-Wadsworth-Emmons reaction is often preferred for its higher E-selectivity and ease of purification.

-

Materials:

-

Tetrahydrothiopyran-4-one 1,1-dioxide (from Step 1)

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Palladium on carbon (10%)

-

Methanol

-

Hydrogen gas supply

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.2 eq) dropwise. Stir for 30 minutes at 0 °C.

-

Add a solution of Tetrahydrothiopyran-4-one 1,1-dioxide (1.0 eq) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting α,β-unsaturated ester by flash chromatography.

-

Dissolve the purified product in methanol and add 10% palladium on carbon.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or NMR).

-

Filter the reaction mixture through Celite® and concentrate the filtrate to obtain this compound.

-

Caption: Synthetic workflow for this compound.

Protocol 2: Derivatization for PROTAC Synthesis

The ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a handle for conjugation to other components of a PROTAC.

-

Materials:

-

This compound

-

Lithium hydroxide or sodium hydroxide

-

Tetrahydrofuran (THF) or Methanol

-

Water

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

-

Procedure:

-